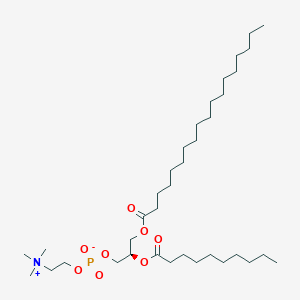
2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as 2,3,4-tri-O-acetyl(benzoyl)-β-D-glucopyranosyl isothiocyanates, involves converting acylated N-(2,2-diethoxycarbonylvinyl)-β-D-glucopyranosylamine. These compounds have been utilized to produce thiourea and heterocyclic derivatives, indicating the versatility of isothiocyanate compounds in chemical synthesis (Fuentes et al., 1992).
Molecular Structure Analysis
Studies on similar compounds reveal insights into the molecular structure, such as the solid-state structure analysis of derivatives like methyl 2,4,6-tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)-β-d-galactopyranoside. These analyses combine experimental and theoretical methods, providing a comprehensive understanding of the compound's configuration and conformation (Gubica et al., 2013).
Chemical Reactions and Properties
Isothiocyanate compounds participate in various chemical reactions, leading to the synthesis of diverse derivatives. For instance, the reaction with phenacylamine hydrochloride produces N-phenacyl-N′-(2,3,4-tri-O-acyl-β-D-glucopyranosyl)thioureas. Such reactions underscore the reactivity of these compounds and their potential in synthesizing chemically interesting and useful molecules (Fuentes et al., 1992).
Physical Properties Analysis
The physical properties of isothiocyanate derivatives, such as solubility, melting points, and chromatographic behavior, are crucial for their application in chemical synthesis and analysis. Research on the resolution of amino acid enantiomers using derivatives indicates the importance of these properties in analytical chemistry (Kinoshita et al., 1981).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and stability under different conditions, define the application scope of isothiocyanate compounds. Studies on the reactions of per-O-acetylglucosyl isothiocyanate with carbon bases provide insights into new methods for stereocontrolled syntheses of nucleosides and glucosylaminothiophenes, showcasing the chemical versatility of these compounds (Fuentes et al., 1998).
Applications De Recherche Scientifique
Synthesis and Transformations into Thiourea and Heterocyclic Derivatives
- 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate has been used in the synthesis of partially protected D-glucopyranosyl isothiocyanates and their subsequent transformation into thiourea and heterocyclic derivatives. This involves reactions with various compounds such as phenacylamine hydrochloride and aminoacetone hydrochloride, leading to the formation of N-phenacyl-N′-(2,3,4-tri-O-acyl-β-D-glucopyranosyl)thioureas and N-nucleoside analogues (Fuentes et al., 1992).
High-Performance Liquid Chromatographic Resolution of Amino Acids
- The compound has been employed in novel methods for the high-performance liquid chromatographic resolution of non-esterified amino acid enantiomers. It reacts with enantiomeric free amino acids at room temperature, facilitating their separation on reversed-phase columns. This application is particularly relevant in the field of stereochemistry (Kinoshita, Kasahara, & Nimura, 1981).
Synthesis of Disaccharides and Derivatives
- Another application is in the synthesis of various disaccharides and their derivatives. For instance, it has been used in the preparation of 2-acetamido-2-deoxy-4-O-L-fucopyranosyl-D-glucose, a compound that serves as a reference in the study of carbohydrate fragments from glycoproteins and glycolipids (Shaban & Jeanloz, 1971).
Isothiocyanate Reactions and Derivative Formation
- The compound reacts with other chemical entities to form various derivatives. For example, 2,3,4-tri-O-acetyl-1,6-anhydro-β-D-glucopyranose reacts with dichloromethyl methyl ether to yield different derivatives, showing the versatility of 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate in chemical synthesis (Bognár et al., 1968).
Enzyme Inhibition Studies
- In biochemical studies, derivatives of this compound, such as 2-acetamido-2-deoxy-β-D-glucopyranosyl isothiocyanate, have been used to study enzyme inhibition. This compound was shown to irreversibly inhibit human and boar N-acetyl-β-D-hexosaminidase, an enzyme important in cellular metabolism (Shul'man, Lakhtina, & Khorlin, 1977).
Mécanisme D'action
Target of Action
The primary target of 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate is the TRPA1 protein . This protein is a member of the transient receptor potential channel family and plays a crucial role in sensing environmental stimuli.
Mode of Action
The compound interacts with the TRPA1 protein, resulting in an increase in the activity of this protein . This interaction and the subsequent increase in activity can lead to various physiological changes.
Result of Action
The interaction of 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate with the TRPA1 protein leads to an increase in the protein’s activity . This can result in various molecular and cellular effects, potentially influencing sensory perception and pain response.
Propriétés
IUPAC Name |
[(3R,4R,5S,6S)-4,5-diacetyloxy-6-isothiocyanatooxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7S/c1-6(14)18-9-4-17-12(13-5-21)11(20-8(3)16)10(9)19-7(2)15/h9-12H,4H2,1-3H3/t9-,10-,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHZRAFPHKCWRI-WYUUTHIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211470 | |
| Record name | 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate | |
CAS RN |
62414-75-9 | |
| Record name | 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062414759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4-Tri-O-acetylarabinopyranosyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-Tri-O-acetyl-alpha -D-arabinopyranosyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,3,4-Tri-O-acetyl-alpha-D-arabinopyranosyl isothiocyanate in the study?
A1: The research investigates the use of 2,3,4-Tri-O-acetyl-alpha-D-arabinopyranosyl isothiocyanate as a chiral derivatizing agent for amphetamine derivatives and beta-blockers. The study highlights that AITC reacts with the chiral analytes to form diastereomers, which can then be separated using high-performance liquid chromatography (HPLC) []. This derivatization approach allows for enhanced chiral separation compared to direct methods.
Q2: What are the advantages of using 2,3,4-Tri-O-acetyl-alpha-D-arabinopyranosyl isothiocyanate for chiral separation in this context?
A2: The study demonstrates several advantages of employing AITC for chiral separation:
- Speed: The derivatization procedure using AITC facilitates fast separation of enantiomers. For instance, several amphetamine derivatives were separated in 2-5 minutes, and individual beta-blocker enantiomers were separated in 1 minute or less [].
- Efficiency and Selectivity: The formation of diastereomers through reaction with AITC leads to high chromatographic efficiency and selectivity for the analyzed compounds [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-[(1-Hydroxy-2-oxoazepan-3-yl)amino]-4-oxobutan-2-yl] (2S)-2-[[2-(2-hydroxyphenyl)-4-methyl-5H-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy(tetradecanoyl)amino]hexanoate](/img/structure/B1227919.png)



![6-[5-Hydroxy-2-methyl-1-(2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene)hept-2-en-4-yl]oxy-2-methyloxan-3-ol](/img/structure/B1227923.png)
![3-[(1S,3S,5S,6R,8R,10S,12S,14S,15S,18R,19R,23R)-5,6,22-Trihydroxy-8,14,18-trimethyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B1227927.png)

![2-(3-Methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1227935.png)
![5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-triazolecarboxamide](/img/structure/B1227938.png)
![N-[4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-oxomethyl]phenyl]-2-oxolanecarboxamide](/img/structure/B1227939.png)
![N-(2-furanylmethyl)-3-[3-[(4-methoxyphenyl)methyl]-2-imidazo[4,5-b]pyridinyl]propanamide](/img/structure/B1227940.png)

![2-amino-7,7-dimethyl-5-oxo-4-[1-phenyl-3-(4-propan-2-ylphenyl)-4-pyrazolyl]-6,8-dihydro-4H-1-benzopyran-3-carbonitrile](/img/structure/B1227943.png)